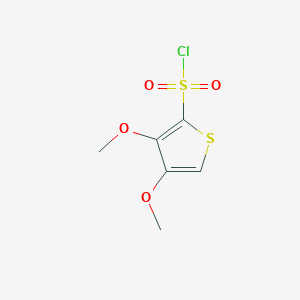

3,4-Dimethoxythiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

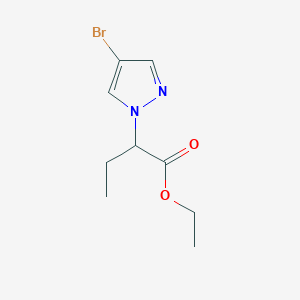

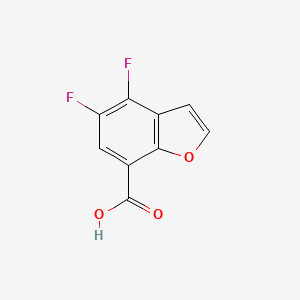

3,4-Dimethoxythiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO4S2 . It has a molecular weight of 242.7 .

Molecular Structure Analysis

The InChI code for 3,4-Dimethoxythiophene-2-sulfonyl chloride is 1S/C6H7ClO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

3,4-Dimethoxythiophene-2-sulfonyl chloride plays a significant role in catalysis and organic synthesis. Its structural components are pivotal in the synthesis of various organic compounds. For instance, ionic liquids containing sulfonyl functional groups have been employed as highly efficient and homogeneous catalysts in organic transformations. These catalysts demonstrate advantages such as high yields, relatively short reaction times, clean process, and green conditions. They are particularly effective in one-pot multi-component reactions, including the synthesis of β-acetamido ketones, 1,8-dioxo-octahydroxanthenes, and 14-aryl-14H-dibenzo[a,j]xanthenes under mild conditions, showcasing the versatility and efficiency of sulfonyl-containing catalysts in organic chemistry (Zare et al., 2012).

Synthesis of Xanthene Derivatives

The synthesis and characterization of Brönsted acidic ionic liquids based on sulfonyl functional groups, such as ethylammonium N-sulfonic acid chloride, have demonstrated their efficiency as catalysts for the synthesis of xanthene derivatives under solvent-free conditions. This highlights the utility of sulfonyl chloride derivatives in facilitating environmentally friendly chemical reactions with several advantages including easy catalyst preparation, high yields, and avoidance of toxic solvents (Abdi Piralghar et al., 2020).

Chemiluminescence Studies

Sulfonyl-substituted compounds are crucial in the study of chemiluminescence. Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition has provided insights into the behavior of these compounds under various conditions. Such studies not only advance our understanding of chemiluminescence but also open pathways to new applications in analytical chemistry and molecular probes (Watanabe et al., 2010).

Advanced Material Development

In the field of advanced materials, the manipulation of sulfonyl chloride derivatives contributes to the development of high-performance polymers. For example, the study on the mechanism of conductivity enhancement in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films through solvent treatment illustrates how sulfonyl chloride derivatives can be instrumental in improving the electrical properties of conductive polymers. These advancements have far-reaching implications for the production of electronic and photovoltaic devices (Ouyang et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dimethoxythiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPITDSJLRDRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

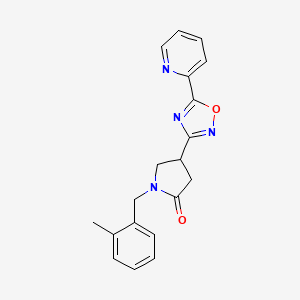

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)

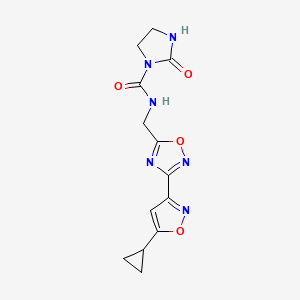

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611986.png)

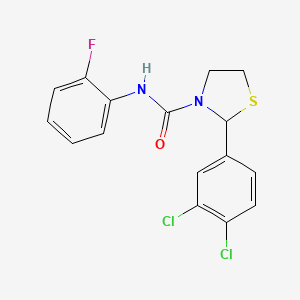

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)

![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)